molecular formula C25H28N4O4S B2944690 1-(4-Phenylpiperazin-1-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone CAS No. 899968-73-1

1-(4-Phenylpiperazin-1-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2944690
CAS No.: 899968-73-1
M. Wt: 480.58
InChI Key: RTWYVSZGZXLOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phenylpiperazine moiety linked via a ketone-thioether bridge to a pyridazine ring substituted with a 3,4,5-trimethoxyphenyl group. Its synthesis likely follows protocols similar to those for structurally related analogs, such as nucleophilic substitution reactions between bromoethanone intermediates and thiol-containing heterocycles .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-31-21-15-18(16-22(32-2)25(21)33-3)20-9-10-23(27-26-20)34-17-24(30)29-13-11-28(12-14-29)19-7-5-4-6-8-19/h4-10,15-16H,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWYVSZGZXLOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Phenylpiperazin-1-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone , also referred to by its chemical structure and CAS number, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a phenylpiperazine moiety linked to a pyridazine ring with a thioether functional group. This unique arrangement is hypothesized to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of piperazine derivatives and subsequent coupling with pyridazine and thioether components. The detailed synthetic pathways often utilize various reagents and conditions, which can influence the yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that derivatives of phenylpiperazine compounds exhibit significant anticancer activity. For instance, IMTPPE , a related phenylpiperazine derivative, has been shown to inhibit androgen receptor (AR) activity in prostate cancer cells. It effectively suppressed AR-target gene expression and inhibited the proliferation of AR-positive cells, suggesting that similar compounds may offer therapeutic benefits in treating castration-resistant prostate cancer (CRPC) .

Inhibition of Enzymatic Activity

Research has demonstrated that certain piperazine derivatives can act as inhibitors against various enzymes involved in cancer progression. For example, compounds designed based on the piperazine scaffold have shown promising results in inhibiting protein kinase activities associated with tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Phenylpiperazin-1-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)ethanone can be influenced by its structural modifications. Studies on similar compounds suggest that substitutions on the piperazine ring or modifications to the pyridazine moiety can enhance or diminish biological efficacy. The presence of methoxy groups in the aromatic system has been correlated with increased lipophilicity and improved cellular uptake .

Data Tables

Biological Activity Effect Reference
Anticancer (AR inhibition)Inhibits proliferation of AR-positive prostate cancer cells
Enzyme inhibitionSuppresses protein kinase activity associated with cancer
Structure modification impactEnhances or diminishes biological efficacy

Case Studies

  • Prostate Cancer Study : A study involving IMTPPE demonstrated significant inhibition of tumor growth in xenograft models resistant to enzalutamide, highlighting the potential for developing similar compounds for CRPC treatment .
  • Antiproliferative Activity : Research on novel piperazine derivatives showed effective antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon carcinoma cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations

Core Heterocycles :

  • The target compound’s pyridazine core distinguishes it from tetrazole (7x) and pyrimidine () analogs. Pyridazine’s electron-deficient nature may influence binding interactions compared to pyrimidine’s aromaticity or tetrazole’s polarity .
  • Benzodioxole derivatives () exhibit fused oxygen-containing rings, enhancing metabolic stability but reducing structural flexibility compared to pyridazine .

Substituent Effects: The 3,4,5-trimethoxyphenyl group is conserved across multiple analogs, suggesting its role in bioactivity (e.g., tubulin inhibition or kinase modulation). Cyano and thioether groups in compounds may confer electrophilic reactivity or disulfide-mediated targeting .

Synthetic Efficiency :

  • Pyrimidine derivatives () achieved higher yields (up to 89.3%) compared to tetrazole analogs (7x), possibly due to milder reaction conditions or better nucleophilic reactivity of pyrimidine-thiol intermediates .

Pharmacological and Physicochemical Comparisons

Key Insights

  • Antiproliferative Potential: Compound 7x demonstrated moderate activity, likely due to sulfonyl and trimethoxyphenyl groups disrupting microtubule dynamics . The target compound’s pyridazine-thioether motif may offer similar mechanisms but requires empirical validation.
  • Solubility and LogP: The target compound’s LogP (~3.5) aligns with CNS-penetrant drugs, but its low solubility may limit bioavailability. Sulfonyl (7x) or cyano () substituents improve solubility but reduce lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.